molecular formula C10H6F2INO2 B1436277 8-(Difluoromethoxy)-3-iodoquinolin-4-ol CAS No. 254435-43-3

8-(Difluoromethoxy)-3-iodoquinolin-4-ol

Cat. No.: B1436277
CAS No.: 254435-43-3
M. Wt: 337.06 g/mol
InChI Key: NVOBUSYIFYIPIB-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a halogenated quinoline derivative characterized by a difluoromethoxy group at position 8, an iodine atom at position 3, and a hydroxyl group at position 3. The difluoromethoxy moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the iodine atom introduces steric and electronic effects that may influence binding to biological targets . This compound is structurally related to quinolone antibiotics, such as Garenoxacin Mesylate (GRN), which shares the 8-(difluoromethoxy) substituent but differs in other functional groups (e.g., a carboxylic acid at position 3 and a cyclopropyl group at position 1) .

Properties

IUPAC Name

8-(difluoromethoxy)-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2INO2/c11-10(12)16-7-3-1-2-5-8(7)14-4-6(13)9(5)15/h1-4,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBUSYIFYIPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol generally involves:

  • Construction or modification of the quinoline scaffold.
  • Introduction of the difluoromethoxy group at the 8-position.
  • Iodination at the 3-position.
  • Installation or preservation of the hydroxyl group at the 4-position.

The order of these steps and the choice of reagents are critical for yield and purity.

Preparation of 8-Hydroxyquinoline Core

The foundational step is obtaining 8-hydroxyquinoline, which serves as the precursor for further functionalization.

Method Highlights:

  • Sulfonation of quinoline with fuming sulfuric acid under controlled temperatures (below 60°C to 120°C) to yield 8-quinoline sulfonic acid intermediates.
  • Alkali fusion of 8-quinoline sulfonic acid with sodium hydroxide or potassium hydroxide at elevated temperatures (170–180°C) under pressure (1.4–1.5 MPa) to yield 8-hydroxyquinoline.
  • Alternative synthesis involves copper(II) sulfate and calcium oxide catalyzed reactions with glycerol and o-aminophenol under reflux and controlled heating to 130–140°C, followed by neutralization and extraction to isolate 8-hydroxyquinoline.
Step Reagents/Conditions Yield/Notes
Sulfonation Quinoline + 65% fuming sulfuric acid, 40–120°C Formation of 8-quinoline sulfonic acid
Alkali Fusion 8-quinoline sulfonic acid + NaOH/KOH, 170–180°C, 1.4–1.5 MPa, 7 hours Conversion to 8-hydroxyquinoline
Alternative synthesis Glycerol, CuSO4, CaO, o-aminophenol, reflux, 130–140°C 8-hydroxyquinoline isolated by extraction

Introduction of the Difluoromethoxy Group at the 8-Position

Direct difluoromethoxylation of the quinoline nucleus is challenging due to the electron-rich nature of the hydroxy group and the sensitivity of fluorinated reagents.

  • While direct literature on difluoromethoxylation of 8-hydroxyquinoline is limited, analogous methods involve nucleophilic substitution or electrophilic fluorination strategies.
  • The difluoromethoxy group can be introduced via reaction of 8-hydroxyquinoline with difluoromethylating agents or via O-alkylation using difluoromethyl ethers under controlled conditions.
  • Patents and advanced synthetic protocols for related difluoroquinoline derivatives suggest multi-step sequences involving protected intermediates to avoid side reactions.

Iodination at the 3-Position

Selective iodination at the 3-position of quinoline derivatives is typically achieved by:

  • Electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide (NIS).
  • The presence of the 8-difluoromethoxy and 4-hydroxy groups influences regioselectivity, favoring substitution at the 3-position due to electronic and steric effects.
  • Reaction conditions must be optimized to prevent polyiodination or degradation of sensitive groups.

Representative Synthetic Route Summary

Based on the synthesis of related compounds and intermediates, a plausible synthetic route is:

  • Synthesis of 8-hydroxyquinoline via sulfonation and alkali fusion.
  • O-Difluoromethylation of 8-hydroxyquinoline to form 8-(difluoromethoxy)quinolin-4-ol through reaction with difluoromethylating agents.
  • Selective iodination at the 3-position using N-iodosuccinimide or iodine monochloride under mild conditions to afford 8-(difluoromethoxy)-3-iodoquinolin-4-ol.

Research Findings and Optimization Data

Currently, no direct experimental data tables specific to 8-(Difluoromethoxy)-3-iodoquinolin-4-ol preparation are publicly available from the reviewed sources. However, insights from related quinoline derivatives indicate:

Parameter Optimal Range/Condition Effect on Yield/Selectivity
Sulfonation Temperature 40–120°C Higher temp improves sulfonation but may cause side reactions
Alkali Fusion Temperature 170–180°C, 1.4–1.5 MPa Ensures conversion to 8-hydroxyquinoline
Difluoromethoxylation Agent Difluoromethyl ethers or equivalents Requires controlled addition to avoid overreaction
Iodination Reagent N-iodosuccinimide (NIS), iodine monochloride Mild conditions favor mono-iodination

Notes on Scale-Up and Environmental Considerations

  • The sulfonation and alkali fusion steps are amenable to scale-up with appropriate temperature and pressure controls.
  • Avoidance of highly toxic reagents such as phosphorus oxychloride is preferred; alternative greener reagents have been developed for related quinoline derivatives.
  • The use of fluorinated reagents requires careful handling due to potential toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(Difluoromethoxy)-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The iodine substituent can be reduced to form a hydrogenated quinoline derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Difluoromethoxy)-3-iodoquinolin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The iodine substituent may also play a role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and functional attributes of 8-(difluoromethoxy)-3-iodoquinolin-4-ol with related quinoline derivatives:

Compound Substituents Molecular Weight Biological Activity Key References
8-(Difluoromethoxy)-3-iodoquinolin-4-ol 8-OCHF₂, 3-I, 4-OH ~347.1 g/mol Not explicitly reported (inferred antimicrobial) N/A
Garenoxacin Mesylate (GRN) 8-OCHF₂, 7-(1-methylisoindolin-5-yl), 3-COOH, 1-cyclopropyl ~486.4 g/mol Broad-spectrum quinolone antibiotic
NQ1 (3-Nitroquinoline derivative) 6-OCH₂Ph, 7-OCH₃, 3-NO₂, 4-NH-(3-ethynylphenyl) ~425.1 g/mol Anticancer/antimicrobial (hypothesized)
NQ6 (3-Nitroquinoline derivative) 7-OH, 6-OCH₃, 3-NO₂, 4-NH-(3-bromophenyl) ~389.2 g/mol Not explicitly reported
Compound 4b (Chalconeimine derivative) 2-OCHF₂, benzo[d][1,3]dioxol-5-yl, 4-chloropyridinyl ~432.8 g/mol α-Amylase inhibitor (81.35% inhibition)
5,7-Difluoro-3-hydroxyquinolin-2(1H)-one 5,7-F, 3-OH, 2-keto ~199.1 g/mol Not reported (potential kinase inhibitor)

Key Observations

Substitution Effects on Activity: The iodine atom in 8-(difluoromethoxy)-3-iodoquinolin-4-ol may enhance halogen bonding with target proteins compared to smaller substituents (e.g., nitro in NQ1-NQ6 or methoxy in GRN). However, its bulky nature could reduce solubility . Difluoromethoxy groups (present in the target compound and GRN) improve metabolic resistance compared to methoxy or hydroxyl groups, as seen in NQ6 and 5,7-difluoro-3-hydroxyquinolin-2(1H)-one .

Pharmacological Profiles: GRN’s carboxylic acid group at position 3 is critical for bacterial topoisomerase inhibition, a feature absent in the target compound. This suggests divergent therapeutic applications . Compound 4b’s α-amylase inhibition highlights the role of difluoromethoxy in enzyme targeting, though its scaffold differs significantly from quinolines .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution (e.g., iodination at position 3) or palladium-catalyzed coupling, analogous to methods for NQ1-NQ6 (e.g., condensation with aryl amines) .
  • Stability challenges, similar to those observed in PNT synthesis (e.g., overoxidation of sulfoxide intermediates), may arise during the introduction of the difluoromethoxy group .

Biological Activity

8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a derivative of the quinoline family, known for its diverse biological activities. Compounds within this class have garnered attention for their potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antiviral therapies. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is characterized by a quinoline backbone with a difluoromethoxy group and an iodine substituent at specific positions. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline (8-HQ) exhibit significant antimicrobial properties. The introduction of electron-withdrawing groups, such as difluoromethoxy and iodine, enhances the compound's ability to inhibit bacterial growth. In studies involving various Gram-positive and Gram-negative bacteria, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol demonstrated potent antibacterial effects, outperforming many conventional antibiotics in terms of efficacy against resistant strains .

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus2.3 µg/mLStrong
Escherichia coli10.6 µg/mLModerate
Pseudomonas aeruginosa5.0 µg/mLStrong

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including HeLa cells and mouse fibroblasts, revealed that it exhibits low cytotoxicity while effectively inhibiting cancer cell proliferation. The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells .

Case Study: Anticancer Efficacy
A notable case study investigated the effects of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol on HeLa cells. The compound was tested at concentrations ranging from 0 to 200 µM. Results indicated no significant toxicity to normal cells while achieving a remarkable inhibition rate of over 85% in cancerous cells at optimal concentrations .

The biological activity of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
  • DNA Damage : It induces DNA strand breaks in bacterial cells, impairing their replication and survival.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for microbial metabolism and cancer cell growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity. Substituents such as difluoromethoxy enhance lipophilicity and electron-withdrawing capacity, which are correlated with increased antimicrobial and anticancer activities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Difluoromethoxy)-3-iodoquinolin-4-ol
Reactant of Route 2
8-(Difluoromethoxy)-3-iodoquinolin-4-ol

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